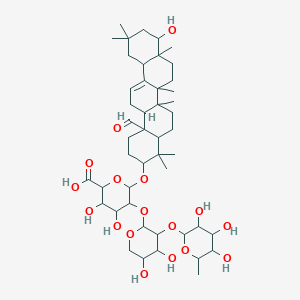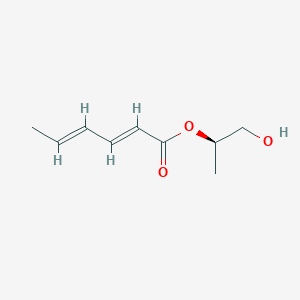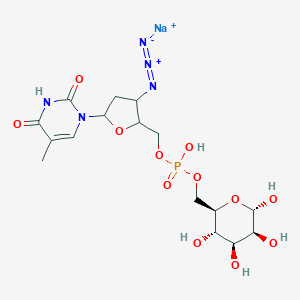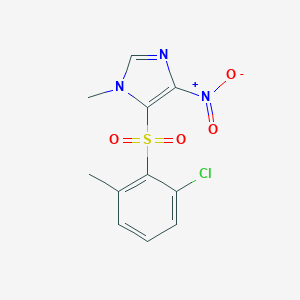![molecular formula C15H16N2O4S B235959 N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B235959.png)
N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide, also known as MPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPA is a synthetic compound that was first synthesized in 2002 by a group of researchers led by Dr. K. C. Nicolaou at the Scripps Research Institute. Since then, MPA has been studied extensively for its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins in the body. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cellular differentiation. By inhibiting HDAC activity, this compound may be able to regulate gene expression and cellular differentiation, which could have implications for the treatment of cancer and other diseases.
Biochemical and Physiological Effects
Studies have shown that this compound can have a range of biochemical and physiological effects on the body. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant properties, which could help protect cells from damage caused by oxidative stress. Additionally, this compound has been shown to have neuroprotective effects, which could help protect neurons from damage caused by neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide in lab experiments is its high potency and selectivity. This compound has been shown to be highly effective at inhibiting HDAC activity, which makes it a valuable tool for studying the role of HDACs in cellular processes. Additionally, this compound has been shown to have low toxicity, which makes it a safer alternative to other HDAC inhibitors. However, one limitation of using this compound in lab experiments is its high cost, which can make it difficult to obtain and use in large quantities.
Zukünftige Richtungen
There are many potential future directions for research on N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide. One area of interest is the development of this compound-based therapies for cancer and other diseases. Researchers are also interested in exploring the potential applications of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the mechanisms of action of this compound, which could provide insights into the role of HDACs in cellular processes. Overall, this compound is a promising compound with many potential applications in scientific research.
Synthesemethoden
The synthesis of N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide involves a multi-step process that requires the use of specialized reagents and equipment. The process begins with the reaction of 2-methoxy-4-nitroaniline with phenylsulfonyl chloride to form 2-methoxy-4-[(phenylsulfonyl)amino]nitrobenzene. This intermediate compound is then reduced using iron powder and acetic acid to form 2-methoxy-4-[(phenylsulfonyl)amino]aniline. Finally, this compound is reacted with acetic anhydride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
Molekularformel |
C15H16N2O4S |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
N-[4-(benzenesulfonamido)-2-methoxyphenyl]acetamide |
InChI |
InChI=1S/C15H16N2O4S/c1-11(18)16-14-9-8-12(10-15(14)21-2)17-22(19,20)13-6-4-3-5-7-13/h3-10,17H,1-2H3,(H,16,18) |
InChI-Schlüssel |
CIPHMJUGLXFZJB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)OC |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione](/img/structure/B235906.png)

![(4R,5R,6S,7R)-7-[2-aminoethoxy(hydroxy)phosphoryl]oxy-4,5,6,8-tetrahydroxy-2-oxooctanoic acid](/img/structure/B235912.png)




![3-[(4Z,15Z)-8,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,10,11,12,17-octamethyl-3,10,18,19,21,24-hexahydrocorrin-3-yl]propanoic acid](/img/structure/B235941.png)




